4-Nitrobutanoic acid
Overview
Description
4-Nitrobutanoic acid is a chemical compound that has been the subject of various synthetic methodologies and structural analyses. The compound itself is not directly discussed in the provided papers, but its derivatives and related compounds have been synthesized and analyzed, which can give insights into the properties and reactivity of 4-nitrobutanoic acid.
Synthesis Analysis
The synthesis of related compounds to 4-nitrobutanoic acid has been described in the literature. For instance, a series of 3-alkyl-4-aminobutanoic acids were prepared using a Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis . This method could potentially be adapted for the synthesis of 4-nitrobutanoic acid by choosing appropriate starting materials and reaction conditions.
Another study reported the synthesis of 3-hydroxy-4-nitro-cyclohexanones, which involved the acylation of lithium enolates with 4-nitrobutanoyl chloride, followed by cyclization . Although this study focuses on cyclic compounds, the use of 4-nitrobutanoyl chloride indicates the reactivity of the acyl chloride derivative of 4-nitrobutanoic acid in synthetic applications.
Molecular Structure Analysis
The molecular structure of compounds related to 4-nitrobutanoic acid has been characterized using various analytical techniques. X-ray crystallography provided insights into the stereochemistry of the synthesized compounds . While the exact structure of 4-nitrobutanoic acid is not discussed, the structural analysis of its derivatives can be indicative of the steric and electronic effects that the nitro group may impose on the butanoic acid backbone.
Chemical Reactions Analysis
The reactivity of the nitro group in 4-nitrobutanoic acid can be inferred from the chemical reactions of its derivatives. For example, the cyclization of hydroxy-nitro-ketones and their subsequent reactions, such as the Tiffeneau-Demjanow rearrangement, demonstrate the potential for complex transformations involving the nitro group . Additionally, the synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles through a four-component reaction highlights the versatility of nitro compounds in multi-component synthetic strategies .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-nitrobutanoic acid are not directly reported in the provided papers, the studies on its derivatives can shed light on its behavior. The presence of the nitro group is likely to affect the acidity of the carboxylic acid, and the electronic properties of the molecule may influence its reactivity in both electrophilic and nucleophilic reactions. The synthesis and structural characterization of related compounds, such as the 4-(2-nitrophenylsulfonamido)benzoic acid and its tin complex, provide additional information on the potential coordination chemistry and solid-state properties of nitro-substituted carboxylic acids .
Safety And Hazards
properties
IUPAC Name |
4-nitrobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKNMKUIYHURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338274 | |
Record name | 4-Nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobutanoic acid | |
CAS RN |
16488-43-0 | |
Record name | 4-Nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.